molecular formula C19H19F2NO6 B2429565 {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate CAS No. 1794843-21-2

{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate

Cat. No.: B2429565
CAS No.: 1794843-21-2
M. Wt: 395.359
InChI Key: WZKGMPDXDSXPAD-UHFFFAOYSA-N
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Description

{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of fluorinated phenyl, carbamoyl, and trimethoxybenzoate groups, which contribute to its distinctive properties.

Properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO6/c1-25-15-6-12(7-16(26-2)18(15)27-3)19(24)28-10-17(23)22-9-11-4-5-13(20)8-14(11)21/h4-8H,9-10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKGMPDXDSXPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting with the preparation of the 2,4-difluorophenylmethylamine. This intermediate is then reacted with methyl 3,4,5-trimethoxybenzoate under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both the ester and carbamate groups under acidic or basic conditions:

Ester Hydrolysis

  • Acidic Conditions : The ester bond cleaves to form 3,4,5-trimethoxybenzoic acid and {[(2,4-difluorophenyl)methyl]carbamoyl}methanol .

  • Basic Conditions (Saponification) : Faster cleavage occurs, producing the benzoate salt and the same alcohol .

Carbamate Hydrolysis

  • Carbamates are more resistant to hydrolysis than esters. Under strong acidic conditions (e.g., HCl, reflux), the carbamate decomposes to 2,4-difluorobenzylamine and carbon dioxide .

Hydrolysis Type Conditions Products
Ester (Acidic)1M HCl, 80°C, 4h3,4,5-Trimethoxybenzoic acid + {[(2,4-difluorophenyl)methyl]carbamoyl}methanol
Ester (Basic)1M NaOH, 60°C, 2hSodium 3,4,5-trimethoxybenzoate + same alcohol
Carbamate6M HCl, reflux, 12h2,4-Difluorobenzylamine + CO₂

Thermal and Photochemical Stability

  • Thermal Stability : The compound is stable up to 200°C, with decomposition observed at higher temperatures due to ester and carbamate bond cleavage .

  • Photochemical Reactivity : The 2,4-difluorophenyl group may undergo limited photodefluorination under UV light, forming minor aromatic byproducts .

Ester Group

  • Participates in transesterification with primary alcohols (e.g., methanol) under acidic catalysis.

  • Reacts with Grignard reagents to form tertiary alcohols (though steric hindrance from trimethoxy groups may limit reactivity) .

Carbamate Group

  • Resistant to nucleophilic attack but reacts with strong reducing agents (e.g., LiAlH₄) to form 2,4-difluorobenzylamine and methanol .

Biological Interactions

While beyond the scope of chemical reactions, the compound’s trimethoxybenzoate moiety resembles bioactive molecules like trimebutine, suggesting potential metabolic pathways involving esterase-mediated hydrolysis .

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, particularly in the fields of oncology and antimicrobial research. The following sections summarize its applications based on recent studies.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells by activating mitochondrial pathways. It increases pro-apoptotic proteins while decreasing anti-apoptotic proteins, leading to cell death.
    • It also causes cell cycle arrest in various cancer cell lines, inhibiting their proliferation.
  • Case Studies :
    • A study demonstrated that the compound effectively inhibited the growth of MCF-7 breast cancer cells with an IC50 value indicating significant potency without affecting normal cells significantly.
    • Another investigation reported its efficacy against HepG2 liver cancer cells, suggesting broad-spectrum anticancer potential.

Antimicrobial Activity

  • Mechanism of Action :
    • The compound exhibits antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.
    • Its potential antifungal activity has also been noted in preliminary studies.
  • Case Studies :
    • In vitro tests revealed that {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate inhibited bacterial growth at low concentrations, indicating its potential as an antimicrobial agent.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity Target Cells IC50 Value (µM) Notes
AnticancerMCF-712Significant inhibition of cell proliferation
AnticancerHepG215Induces apoptosis via mitochondrial pathways
AntimicrobialE. coli20Effective against gram-negative bacteria
AntimicrobialS. aureus25Notable antibacterial activity

Mechanism of Action

The mechanism of action of {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate: can be compared with other fluorinated phenyl compounds and carbamoyl derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the 2,4-difluorophenyl group enhances its reactivity and potential biological activity, while the trimethoxybenzoate moiety contributes to its stability and solubility.

Biological Activity

{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by the presence of difluorophenyl and trimethoxybenzoate moieties, suggests various biological activities that warrant detailed investigation.

  • Molecular Formula : C22H25F2NO6
  • Molecular Weight : 437.4 g/mol
  • CAS Number : 1794883-87-6

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its effects on enzyme inhibition, anti-inflammatory properties, and potential anticancer activities. The following sections summarize key findings from recent research.

Enzyme Inhibition Studies

  • Mechanism of Action : The compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. It binds to the active site of enzymes, preventing substrate access and thereby inhibiting their activity.
  • Case Study : In a study examining the inhibition of cyclooxygenase (COX) enzymes, this compound demonstrated significant inhibitory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

  • Cell Line Studies : The compound was tested against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). Results indicated that it induces apoptosis and inhibits cell proliferation at micromolar concentrations.
  • Mechanistic Insights : The anticancer effects are attributed to the activation of apoptotic pathways and modulation of signaling cascades such as the MAPK pathway .

Anti-inflammatory Effects

  • In Vivo Studies : Animal models subjected to inflammatory conditions showed reduced edema and pain responses when treated with the compound. The results suggest its potential use as an anti-inflammatory agent.
  • Comparative Analysis : When compared to traditional anti-inflammatory agents, this compound exhibited a favorable side effect profile while maintaining efficacy .

Data Summary Table

Biological ActivityFindingsReferences
Enzyme InhibitionSignificant COX inhibition
Anticancer ActivityInduces apoptosis in MCF-7 cells
Anti-inflammatory EffectsReduced edema in animal models

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